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Compound of Interest

Compound Name: 3-(Trifluoromethyl)quinoxalin-2-ol

Cat. No.: B1297760 Get Quote

An In-depth Technical Guide: 3-(Trifluoromethyl)quinoxalin-2-one

Abstract
This technical guide provides a comprehensive overview of 3-(trifluoromethyl)quinoxalin-2-one,

a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry

sectors. We will delve into its core molecular identity, including its chemical structure, IUPAC

nomenclature, and the critical role of its keto-enol tautomerism. The document elucidates the

synergistic value derived from its two key structural motifs: the biologically privileged

quinoxaline core and the pharmacologically powerful trifluoromethyl group. Furthermore, this

guide presents a detailed synthetic protocol, discusses the compound's applications in drug

development, and offers insights into its therapeutic potential. This paper is intended for

researchers, chemists, and drug development professionals seeking a deep, actionable

understanding of this valuable molecular scaffold.

Core Molecular Identity and Physicochemical
Characteristics
The foundational step in leveraging any chemical entity for research and development is a

precise understanding of its structure and properties. 3-(Trifluoromethyl)quinoxalin-2-one is a

molecule whose name and structure warrant careful examination due to an important chemical

equilibrium that dictates its behavior.
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Chemical Structure and IUPAC Nomenclature
The compound is a derivative of quinoxaline, a bicyclic heterocycle composed of a fused

benzene and pyrazine ring.[1] A trifluoromethyl (-CF3) group is substituted at position 3, and an

oxo group (=O) is at position 2 of the quinoxaline core.

The systematically correct IUPAC name for the predominantly observed and more stable form

of this molecule is 3-(trifluoromethyl)-1H-quinoxalin-2-one.[2] Its structure is represented by the

following chemical identifiers:

SMILES:C1=CC=C2C(=C1)NC(=O)C(=N2)C(F)(F)F[2][3]

InChIKey:NOGLKXWLUDJZDQ-UHFFFAOYSA-N[2]

The Critical Role of Keto-Enol Tautomerism
A crucial aspect of this molecule's chemistry is its existence as a tautomeric mixture. The

prompt's topic, 3-(trifluoromethyl)quinoxalin-2-ol, refers to the enol tautomer, which is in

equilibrium with the keto (or more accurately, amide) form, 3-(trifluoromethyl)-1H-quinoxalin-2-

one.[4][5] In the solid state and in most common conditions, the equilibrium heavily favors the

keto-amide form due to the greater stability of the C=O double bond compared to the C=C

double bond in the enol form.[5]

This tautomerism is not merely a structural curiosity; it has profound implications for the

molecule's reactivity, hydrogen bonding capability, and interactions with biological targets. The

ability to exist in either form can influence receptor binding and pharmacokinetic properties.

Caption: Keto-enol tautomeric equilibrium of the title compound.

Key Physicochemical Properties
A summary of the key physicochemical properties is essential for experimental design,

including solubility and formulation studies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.mdpi.com/1420-3049/26/4/1055
https://pubchem.ncbi.nlm.nih.gov/compound/611792
https://pubchem.ncbi.nlm.nih.gov/compound/611792
https://www.chemdiv.com/catalog/screening-compounds/compound-8005-9484/
https://pubchem.ncbi.nlm.nih.gov/compound/611792
https://www.benchchem.com/product/b1297760?utm_src=pdf-body
https://www.researchgate.net/publication/262521545_Tautomerism_in_Quinoxalines_Derived_from_the_14-Naphthoquinone_Nucleus_Acid_Mediated_Synthesis_X-ray_Molecular_Structure_of_5-Chlorobenzo_f_quinoxalin-6-ol_and_Density_Functional_Theory_Calculations
https://pubs.rsc.org/en/content/articlelanding/1966/j3/j39660000806
https://pubs.rsc.org/en/content/articlelanding/1966/j3/j39660000806
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297760?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name
3-(trifluoromethyl)-1H-

quinoxalin-2-one
[2]

Synonyms

3-(Trifluoromethyl)-2(1H)-

quinoxalinone, 3-

(trifluoromethyl)quinoxalin-2-ol

[2]

CAS Number 58457-64-0 [2]

Molecular Formula C₉H₅F₃N₂O [2][3]

Molecular Weight 214.15 g/mol [6]

Melting Point 248 - 249 °C

XlogP (Predicted) 1.8 [7]

Hydrogen Bond Donors 1 [3]

Hydrogen Bond Acceptors 3 [3]

The Trifluoromethyl-Quinoxalinone Scaffold in
Medicinal Chemistry
The title compound is a textbook example of how combining a privileged scaffold with a high-

impact functional group can create a molecule of significant interest for drug discovery.

The Quinoxaline Core: A Privileged Heterocycle
The quinoxaline ring system is considered a "privileged scaffold" in medicinal chemistry.[1] This

designation is earned because its derivatives exhibit a vast range of biological activities,

including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][8] Its rigid,

planar structure provides a well-defined orientation for substituents to interact with biological

targets, while the nitrogen atoms can participate in hydrogen bonding, a key interaction for

drug-receptor binding.

The Trifluoromethyl Group: A Bioisosteric Powerhouse
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The incorporation of a trifluoromethyl (-CF3) group is a widely used and highly effective

strategy in modern drug design.[9][10] The rationale for its inclusion is multifaceted:

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group

highly resistant to metabolic oxidation by cytochrome P450 enzymes. This often increases

the drug's half-life and bioavailability.[10]

Increased Lipophilicity: The -CF3 group is highly lipophilic (Hansch π value of +0.88), which

can improve a molecule's ability to cross cellular membranes.[10][11]

Modulation of Electronic Properties: As a potent electron-withdrawing group, the -CF3 group

can significantly alter the pKa of nearby functional groups, thereby influencing a molecule's

ionization state and its binding affinity to target proteins.[10]

Bioisosterism: The -CF3 group can act as a bioisostere for other groups, like a methyl or

isopropyl group, but with vastly different electronic and metabolic properties, allowing

chemists to fine-tune a lead compound's profile.[8]

Synthesis and Reactivity
The synthesis of 3-(trifluoromethyl)quinoxalin-2-one can be approached in several ways, but

modern methods often favor direct, late-stage functionalization, which is more efficient for

creating diverse libraries of compounds.

General Synthetic Workflow
A common strategy for creating substituted quinoxalinones involves the cyclization of

precursors, followed by functionalization. A highly effective and atom-economical approach is

the direct C-H trifluoromethylation of the parent quinoxalin-2-one scaffold. This avoids the need

to handle potentially unstable trifluoromethylated building blocks.
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Caption: General workflow for direct C-H trifluoromethylation.

Experimental Protocol: Radical Trifluoromethylation
The following protocol is based on a method described for the direct trifluoromethylation of

quinoxalinone compounds, which offers mild reaction conditions and operational simplicity.[12]

This method relies on the generation of a trifluoromethyl radical which then attacks the

electron-rich quinoxalinone ring.

Objective: To synthesize 3-(trifluoromethyl)quinoxalin-2-one from quinoxalin-2-one.

Materials:

Quinoxalin-2-one

Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent)

An appropriate oxidant (e.g., tert-butyl hydroperoxide)

Solvent (e.g., Dichloroethane or Acetonitrile)

Inert gas (Nitrogen or Argon)

Standard laboratory glassware and magnetic stirrer
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Column chromatography supplies (Silica gel, solvents)

Step-by-Step Methodology:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add quinoxalin-2-

one (1.0 eq).

Reagent Addition: Add sodium trifluoromethanesulfinate (approx. 2.0-3.0 eq) and the chosen

solvent.

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen) for 5-10 minutes to

remove oxygen, which can quench radical reactions.

Initiation: Add the oxidant (approx. 2.0-3.0 eq) to the stirring mixture. The choice of oxidant is

critical for initiating the formation of the CF3 radical from the sulfinate salt.

Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 50-75 °C) for 6-18

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale

for heating is to ensure efficient radical generation and reaction kinetics.

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts

and residual oxidant.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the

solvent under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield the pure 3-(trifluoromethyl)quinoxalin-2-one.

This protocol is a representative example and may require optimization for scale and specific

laboratory conditions.

Applications and Future Directions
The unique combination of the quinoxaline scaffold and the trifluoromethyl group makes this

compound and its derivatives highly valuable in drug discovery programs.

Antimicrobial Agents: Derivatives such as 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides

have shown high antibacterial properties, particularly against Gram-positive bacteria and
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mycobacteria.[13] The trifluoromethyl group can enhance both the potency and penetration

of these agents into bacterial cells.[13]

Anticancer Research: Quinoxalines are known to act as inhibitors of various kinases, which

are crucial targets in oncology.[1] The properties conferred by the -CF3 group can improve

the binding affinity and selectivity of these kinase inhibitors.

Antiviral Development: Dihydroquinoxalin-2-ones are recognized as privileged structures in

the development of antiviral drugs.[8] The functionalization at the C3 position with a

trifluoromethyl group provides a key starting point for synthesizing novel antiviral candidates.

The future of this scaffold lies in its use as a core building block for combinatorial chemistry and

fragment-based drug design. Its well-defined structure and predictable reactivity allow for the

systematic exploration of chemical space to develop next-generation therapeutics with

improved efficacy and safety profiles.

Conclusion
3-(Trifluoromethyl)quinoxalin-2-one is more than just a chemical compound; it is a strategic tool

for medicinal chemists. Its identity is defined by a stable keto-amide structure in equilibrium

with its enol tautomer. The molecule's value is derived from the potent synergy between the

biologically active quinoxaline core and the pharmacologically enhancing trifluoromethyl group.

With robust synthetic routes available, this compound is poised to remain a valuable and

frequently utilized scaffold in the ongoing search for novel and effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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